2-(((4-Chlorophenyl)amino)methyl)-6-ethoxyphenol
Description
The compound 2-(((4-Chlorophenyl)amino)methyl)-6-ethoxyphenol is a phenolic derivative with a substituted phenylamino-methyl group at the 2-position and an ethoxy group at the 6-position of the phenol ring. For example, compounds such as 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol (CAS: 1019535-57-9) and 2-{[(3,5-dichlorophenyl)amino]methyl}-6-ethoxyphenol (CAS: N/A) highlight the role of halogenation patterns and alkyl substituents in modulating biological activity and stability .
Properties
Molecular Formula |
C15H16ClNO2 |
|---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
2-[(4-chloroanilino)methyl]-6-ethoxyphenol |
InChI |
InChI=1S/C15H16ClNO2/c1-2-19-14-5-3-4-11(15(14)18)10-17-13-8-6-12(16)7-9-13/h3-9,17-18H,2,10H2,1H3 |
InChI Key |
BGPGYLYWZVFWBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Chlorophenyl)amino)methyl)-6-ethoxyphenol typically involves the reaction of 4-chloroaniline with 2,6-dimethoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(((4-Chlorophenyl)amino)methyl)-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in the chlorophenyl ring can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
2-(((4-Chlorophenyl)amino)methyl)-6-ethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((4-Chlorophenyl)amino)methyl)-6-ethoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs from the evidence, emphasizing structural variations and their implications:
Key Structural and Functional Differences
Halogen Substitution: Chlorine vs. Fluorine’s electronegativity may enhance metabolic stability . Di-chlorination: The 3,5-dichlorophenyl derivative (312.19 g/mol) has higher lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Bromine Substitution :
- Bromine in the 4-bromophenyl analog introduces a heavier atom, which may enhance UV detection sensitivity in analytical applications .
Biological Activity
2-(((4-Chlorophenyl)amino)methyl)-6-ethoxyphenol, often referred to as the target compound, is a phenolic derivative that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, and therapeutic implications of this compound, supported by data tables and relevant case studies.
Synthesis
The compound can be synthesized through various methods involving the reaction of 4-chlorobenzylamine with 6-ethoxy-2-hydroxybenzaldehyde. The reaction typically proceeds via a condensation mechanism, leading to the formation of the desired product.
Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity is often measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays.
| Compound | DPPH Scavenging Activity EC50 (µM) |
|---|---|
| This compound | TBD |
| Ascorbic Acid | 4.6 |
| Other Comparatives | Various |
The exact EC50 value for our target compound remains to be determined, but it is hypothesized to exhibit comparable or superior activity based on structural analogs.
MAO-B Inhibition
Monoamine oxidase B (MAO-B) inhibition is another area where this compound shows promise. Compounds with similar structures have been evaluated for their MAO-B inhibitory activities, which are crucial in neurodegenerative diseases such as Parkinson's.
| Compound | MAO-B Inhibition IC50 (µM) |
|---|---|
| This compound | TBD |
| Compound 18 (Similar Structure) | 13 nM |
| Pargyline (Standard) | 0.22 |
The inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, providing therapeutic benefits in various neurological conditions.
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented against various bacterial strains. For instance, derivatives have shown activity against Escherichia coli and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Compound 4c (Similar Structure) | 16 | E. coli |
| Other Compounds | Various | Various |
These findings suggest that the target compound may also possess antimicrobial properties worth investigating further.
Case Studies and Research Findings
- Antioxidant Studies : In a comparative study of various phenolic compounds, those with similar structures exhibited potent DPPH scavenging activity, indicating potential applications in oxidative stress-related diseases.
- Enzyme Inhibition : Research has shown that compounds with a chlorophenyl group often demonstrate significant inhibition of MAO-B, suggesting that our target compound may follow this trend.
- Antimicrobial Efficacy : A study evaluating a series of benzimidazole derivatives found that compounds with similar substituents exhibited low MIC values against cancer cell lines and bacteria, indicating a dual-action potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
